2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid
Description
2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid (IUPAC name: 2-oxo-3-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid) is a synthetic organic compound characterized by a thiophene ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a propanoic acid moiety at the 2-position. Its molecular formula is C₈H₅F₃O₃S, with an average molecular mass of 238.179 g/mol and a monoisotopic mass of 237.991150 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C8H7F3O2S |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid |
InChI |
InChI=1S/C8H7F3O2S/c1-4(7(12)13)5-2-3-6(14-5)8(9,10)11/h2-4H,1H3,(H,12,13) |
InChI Key |
JDMKZKPUYIUCFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid typically involves the introduction of a trifluoromethyl group to a thiophene ring, followed by the addition of a propanoic acid moiety. One common method is the trifluoromethylation of thiophene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens or nitro groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Methyl-substituted derivatives
Substitution: Halogenated or nitro-substituted thiophene derivatives
Scientific Research Applications
2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Trifluoromethyl vs. The benzoyl group enhances π-π stacking interactions with cyclooxygenase (COX) enzymes .
- Halogen Substitution: Chlorine substitution (e.g., 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoic acid) reduces electron density on the thiophene ring, which may influence reactivity in agrochemical applications .
Functional Analogues in Agrochemicals
Several propanoic acid derivatives with pyridinyl or quinoxalinyl substituents exhibit herbicidal activity, highlighting the versatility of the propanoic acid backbone:
- Fluazifop: (±)-2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid (C₁₉H₁₆F₃NO₄). Used as a selective grass herbicide, fluazifop inhibits acetyl-CoA carboxylase (ACCase) in weeds. Unlike the target compound, its pyridinyloxy-phenoxy chain confers systemic mobility in plants .
- Haloxyfop: 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid (C₁₆H₁₁ClF₃NO₄). The addition of a chlorine atom enhances herbicidal potency against resistant weeds .
Table 2: Herbicidal Propanoic Acid Derivatives
Metabolic and Toxicological Profiles
- Tiaprofenic Acid: Known to cause photosensitivity and gastrointestinal toxicity in humans, linked to its benzoyl-thiophene structure .
- Target Compound: Limited toxicological data; safety sheets recommend handling under controlled conditions due to undefined hazards .
Biological Activity
2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid, also known as a derivative of thiophene, is an organic compound characterized by its unique trifluoromethyl group. This structure enhances its biological activity and potential therapeutic applications. The compound is being investigated for various biological activities, including anti-inflammatory and anti-cancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trifluoromethyl group increases lipophilicity, facilitating cellular membrane penetration and enhancing binding affinity to enzymes and receptors. This interaction can modulate enzyme activity and receptor signaling pathways, leading to various biological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties. It has shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus : Exhibited bactericidal action with a minimum inhibitory concentration (MIC) of 62.5 μg/mL.
- Enterococcus faecalis : Demonstrated significant antibacterial effects, with MIC values indicating strong potency.
Anti-inflammatory Properties
Preliminary research suggests that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.
Anti-cancer Potential
Research indicates that this compound may have anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, although the precise mechanisms remain to be elucidated.
Data Table: Biological Activities of this compound
| Biological Activity | Target Organism/Cell Line | Observed Effect | MIC (μg/mL) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Bactericidal | 62.5 |
| Antibacterial | Enterococcus faecalis | Significant antibacterial effect | TBD |
| Anti-inflammatory | Human macrophages | Inhibition of cytokine production | TBD |
| Anti-cancer | HeLa cells | Induction of apoptosis | TBD |
Case Studies and Research Findings
- Study on Antimicrobial Properties : A recent publication examined the antimicrobial efficacy of various thiophene derivatives, including this compound. The study found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating bacterial infections .
- Investigation of Anti-inflammatory Effects : In vitro studies conducted on human immune cells demonstrated that the compound could reduce the secretion of inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a possible application in inflammatory diseases .
- Anti-cancer Activity Assessment : Research involving various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This mechanism highlights its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
